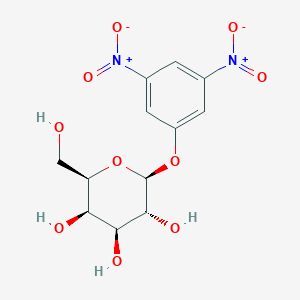![molecular formula C30H30LiO13P B13846061 lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;(6’-butoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of lithium and phosphate groups suggests its potential utility in fields such as materials science and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formation of the spiro structure: This can be achieved through cyclization reactions, where two different ring systems are fused together.
Introduction of functional groups: The butoxy, oxo, and phosphate groups can be introduced through various organic reactions such as esterification, oxidation, and phosphorylation.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;(6’-butoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction may result in alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical research.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications.
Industry: Its properties may make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism by which lithium;(6’-butoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific proteins or enzymes, altering their activity or function. The phosphate group may play a role in these interactions by mimicking natural phosphate-containing molecules in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
5-carboxyfluorescein: A green fluorescent compound with a similar spiro structure, used in biochemical assays.
(2,5-Dihydroxypyrrol-1-yl) 3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-4-carboxylate: Another compound with a spiro structure, used in mass spectrometry studies.
Uniqueness
Lithium;(6’-butoxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate is unique due to the presence of the lithium and phosphate groups, which may confer distinct chemical and biological properties compared to similar compounds. These groups may enhance its reactivity or allow it to participate in specific biochemical pathways.
Propiedades
Fórmula molecular |
C30H30LiO13P |
|---|---|
Peso molecular |
636.5 g/mol |
Nombre IUPAC |
lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C30H31O13P.Li/c1-2-3-12-39-15-8-10-19-21(13-15)40-22-14-16(9-11-20(22)30(19)18-7-5-4-6-17(18)29(36)41-30)42-44(37,38)43-28-26(34)24(32)23(31)25(33)27(28)35;/h4-11,13-14,23-28,31-35H,2-3,12H2,1H3,(H,37,38);/q;+1/p-1/t23?,24-,25-,26+,27+,28?,30?;/m0./s1 |
Clave InChI |
BFDHNUJWHDFDBA-ZELFNPCSSA-M |
SMILES isomérico |
[Li+].CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)([O-])OC5[C@@H]([C@H](C([C@@H]([C@H]5O)O)O)O)O)C6=CC=CC=C6C(=O)O3 |
SMILES canónico |
[Li+].CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)([O-])OC5C(C(C(C(C5O)O)O)O)O)C6=CC=CC=C6C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


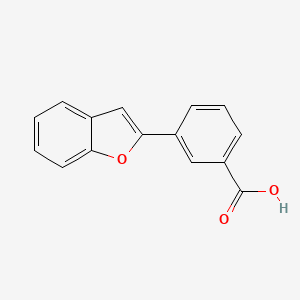
![(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B13845985.png)
![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)
![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
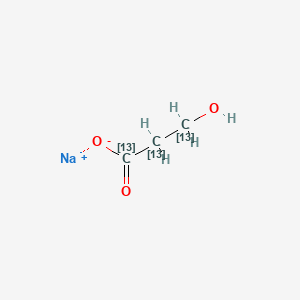
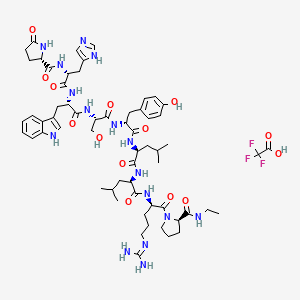
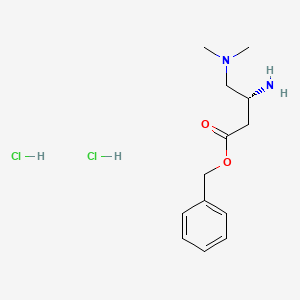

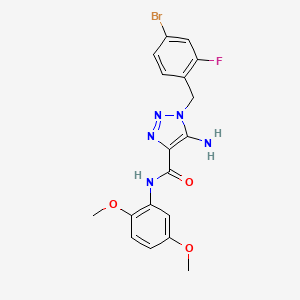
![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
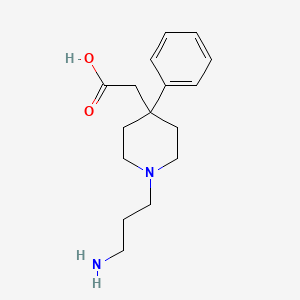
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
